3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine
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Overview
Description
3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine is a heterocyclic compound that features a pyrrolidine ring fused to a dihydrobenzo triazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine typically involves the construction of the pyrrolidine ring followed by its attachment to the dihydrobenzo triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable aldehyde can form the triazine core, which is then reacted with a pyrrolidine derivative to yield the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for precise control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that may enhance its biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to compounds with enhanced biological activity .
Scientific Research Applications
3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and triazine-based compounds, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Indole derivatives
Uniqueness
What sets 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine apart is its unique combination of the pyrrolidine and triazine rings, which may confer distinct biological activities not seen in other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and other scientific research applications .
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-(pyrrolidin-2-ylmethyl)-4H-1,2,3-benzotriazine |
InChI |
InChI=1S/C12H16N4/c1-2-6-12-10(4-1)8-16(15-14-12)9-11-5-3-7-13-11/h1-2,4,6,11,13H,3,5,7-9H2 |
InChI Key |
YKQYZTLTYVJIHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2CC3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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